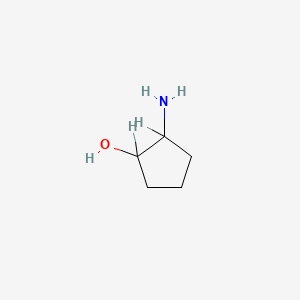

(1R,2S)-2-氨基环戊醇

描述

Synthesis Analysis

The synthesis of “(1R,2S)-2-aminocyclopentanol” involves complex chemical reactions, often starting from simpler amino acids or cyclopentane derivatives. For example, Bergmeier et al. (1993) developed a method for the chirospecific synthesis of a related compound, (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, which is a key precursor for some carbocyclic nucleosides, highlighting the intricate steps involved in synthesizing structurally similar compounds (Bergmeier, Cobas, & Rapoport, 1993).

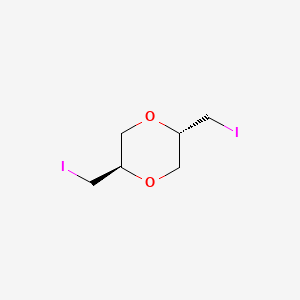

Molecular Structure Analysis

The molecular structure of cyclopentanol derivatives, including “(1R,2S)-2-aminocyclopentanol,” is characterized by the presence of strong intramolecular hydrogen bonds and a cis-fused [4.2.0]octane structural unit. This configuration confers high rigidity on the molecules, both in solution and in the gas phase, as observed in the structural study by Izquierdo et al. (2005), who focused on derivatives of 2-aminocyclobutane-1-carboxylic acid (Izquierdo et al., 2005).

Chemical Reactions and Properties

Cyclopentanol derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical manipulation. For instance, the synthesis of cyclopentanedicarboxylic amino acids demonstrates the ability of these compounds to form through reactions such as Dieckmann cyclization, showcasing their chemical versatility (Caputo et al., 2006).

Physical Properties Analysis

The physical properties of “(1R,2S)-2-aminocyclopentanol” and related compounds are crucial for understanding their behavior and potential applications. These properties, such as solubility, melting point, and specific rotation, are determined by the compound’s molecular structure and stereochemistry, as seen in the studies of cyclopentanol derivatives (Lou et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and ability to undergo specific transformations, are integral to the compound’s applications in synthesis and industry. The stereocontrolled synthesis and the presence of amino and hydroxyl groups in these compounds contribute to their chemical behavior and reactivity (Chang et al., 1994).

科学研究应用

合成和化学性质

糖类模拟物的合成:(1R,2S)-2-氨基环戊醇已被用于合成氨基环戊醇,作为α-D-半乳糖水解中间体的模拟物。这些化合物是使用从环戊烷-1,4-内酯衍生的手性构建块合成的,并且经过了对糖苷酶抑制作用的测试,尽管对α-和β-半乳糖苷酶没有观察到差异选择性(Bøjstrup & Lundt, 2005)。

酶促合成:一项关于酶促合成(1R,2S)-2-氨基环戊烷羧酸(环戊烷酸)及其类似物的研究集中于其在对映纯形式中的各种制备方法。环戊烷β-氨基酸基团在环戊烷酸中被突出为具有重要药理特性的大分子中的关键元素,如抗生素amipurimycin(Forró & Fülöp, 2016)。

药理合成:提供了关于对(1R,2S)-1-氨基-2-乙烯环丙烷-1-羧酸及其光学异构体进行不对称合成的方法的全面概述,强调其在丙型肝炎病毒(HCV)NS3/4A蛋白酶抑制剂中的药用作用。这项工作突出了由于其在多种药物开发中的应用而对该化合物的高需求(Sato et al., 2016)。

生物学和药理研究

在代谢型受体激动作用中的作用:对1-氨基环戊烷-反-1,3-二羧酸的研究,这是与(1R,2S)-2-氨基环戊醇结构相关的化合物,显示其作为小鼠Purkinje神经元代谢型谷氨酸受体的激动剂的功能。这种化合物在这些神经元中诱导了钙动员和内向电流,表明其在研究神经递质系统中的相关性(Linden, Smeyne, & Connor, 1994)。

抗真菌活性:抗真菌抗生素环戊酸,是(1R,2S)-2-氨基环戊烷羧酸的一种变体,展示了对白念珠菌和其他真菌物种的新颖生物活性。这项研究突出了环戊酸衍生物的合成和结构优化,以提高抗真菌效力(Forró & Fülöp, 2016)。

对酶的抑制作用:对(1R,2S)-2-氨基环戊烷羧酸及其类似物的立体化学研究揭示了它们作为酶抑制剂的潜力。不同的类似物对不同酶表现出不同程度的抑制作用,强调了立体化学在生物化学相互作用中的重要性(Coulter et al., 1974)。

未来方向

The future directions for the study of “(1R,2S)-2-aminocyclopentanol” could involve further exploration of its synthesis, mechanism of action, and potential applications. For example, redox cofactor engineering could be a promising approach for optimizing the synthesis of this and similar compounds .

作用机制

Mode of Action

It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes

Biochemical Pathways

Given the lack of information on its primary targets and mode of action, it is challenging to predict the specific pathways this compound might affect .

Pharmacokinetics

Information on its bioavailability, distribution in the body, metabolism, and excretion is currently lacking .

Result of Action

Without knowledge of its primary targets and mode of action, it is difficult to predict its specific molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1R,2S)-2-aminocyclopentanol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable it is in various environments .

属性

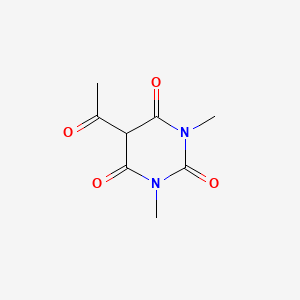

IUPAC Name |

(1R,2S)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-aminocyclopentanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)